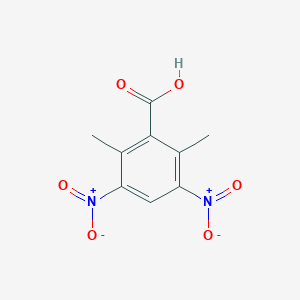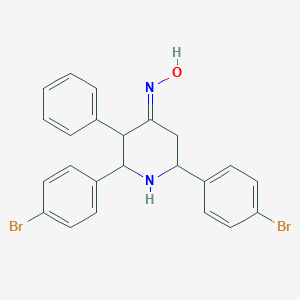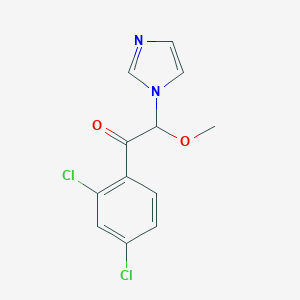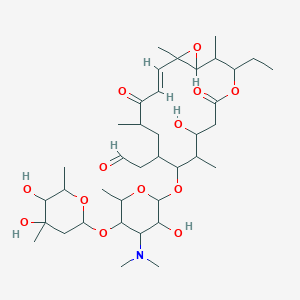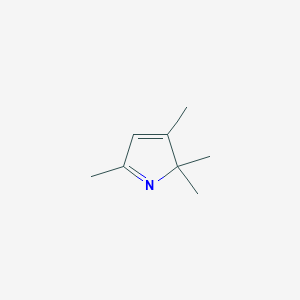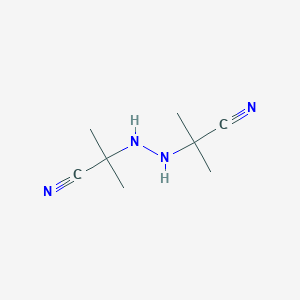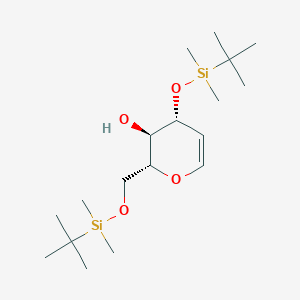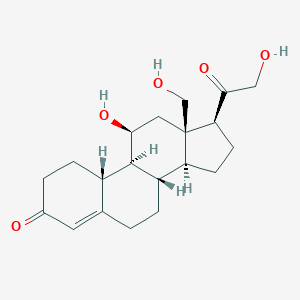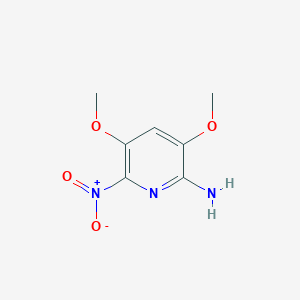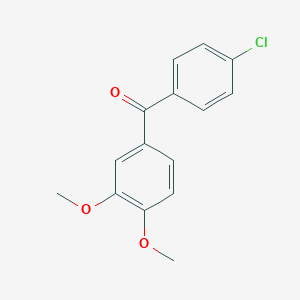
N-Boc-S-Acetyl-Cysteamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate: is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.301 g/mol . It is also known by its systematic name, Ethanethioic acid, S-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl] ester . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Wissenschaftliche Forschungsanwendungen
S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate has diverse applications in scientific research, including:
Biochemische Analyse
Biochemical Properties
N-Boc-S-Acetyl-cysteamine participates in a variety of biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and proteins . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures . The nature of these interactions is largely covalent, involving the formation and breaking of chemical bonds .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by impacting various cellular processes. For instance, it has been observed to mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . It also has anti-malarial effects, preventing the replication of the parasite, Plasmodium falciparum in vivo and also potentiates the action of the anti-malarial artemisin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound’s protective effects and its role in peptide and protein synthesis are crucial in various biochemical processes .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as N-acetylcysteine have been studied extensively. For instance, N-acetylcysteine has been observed to alleviate oxidative stress and enhance angiogenesis in porcine placenta at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor of l-cysteine and plays a role in the synthesis of glutathione, a powerful antioxidant . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Related compounds like cysteamine have been shown to traverse the blood-brain barrier, suggesting potential for widespread distribution within the body .
Subcellular Localization
Given its role in peptide and protein synthesis, it is likely to be found in areas of the cell where these processes occur, such as the cytoplasm and the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-(tert-butoxycarbonylamino)ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used as a coupling reagent in peptide synthesis involving Boc-protected amino acids.
Major Products Formed:
Free Amine: Formed upon deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wirkmechanismus
The mechanism of action of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate involves its role as a protected amine intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme-substrate interactions and peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
S-(2-aminoethyl) ethanethioate hydrochloride: Functions as a lysine analogue in scientific research.
2-(tert-Butoxycarbonylamino)-1-ethanol: Used in organic synthesis and peptide chemistry.
Uniqueness: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is unique due to its specific structure, which includes a Boc-protected amine and a thioester linkage. This combination allows for selective reactions and protection of functional groups during synthesis .
Eigenschaften
IUPAC Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBKLDSMWKIJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557193 |
Source


|
| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114326-10-2 |
Source


|
| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
